

Benzyl 2-hydroxy-2-methylpropanoate structural analysis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Benzyl 2-hydroxy-2-methylpropanoate*

CAS No.: 19444-23-6

Cat. No.: B176554

[Get Quote](#)

An In-depth Technical Guide to the Structural Analysis of **Benzyl 2-hydroxy-2-methylpropanoate**

Introduction: Unveiling the Molecular Architecture

Benzyl 2-hydroxy-2-methylpropanoate (CAS No: 19444-23-6) is an organic ester of significant interest in synthetic chemistry and materials science.[1][2] Its molecular structure, comprising a benzylic ester linked to a tertiary hydroxy acid moiety, presents a unique combination of functional groups that dictate its chemical behavior and potential applications. Accurate structural elucidation is paramount for quality control, reaction monitoring, and predicting its physicochemical properties. This guide provides a comprehensive, multi-technique approach to the structural analysis of this compound, grounded in fundamental principles and field-proven methodologies. We will explore the synergistic application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to build a complete and validated structural profile.

Infrared (IR) Spectroscopy: Mapping Functional Group Topography

1.1 Theoretical Framework: The 'Why' of IR Analysis

Infrared spectroscopy is a foundational technique for identifying the functional groups present within a molecule. Covalent bonds vibrate at specific frequencies corresponding to the infrared region of the electromagnetic spectrum. When the frequency of IR radiation matches the natural vibrational frequency of a bond, absorption occurs, creating a peak in the IR spectrum. For **Benzyl 2-hydroxy-2-methylpropanoate**, we anticipate characteristic absorptions for its hydroxyl, ester carbonyl, and aromatic functionalities.^{[3][4]} This allows for a rapid, non-destructive confirmation of the molecule's core chemical features.

1.2 Predicted IR Absorption Profile

The structural components of **Benzyl 2-hydroxy-2-methylpropanoate** lead to a predictable IR spectrum. The presence of the tertiary alcohol is expected to produce a broad O-H stretching band, while the ester group will be characterized by a strong C=O stretch and distinct C-O stretches.^{[5][6]}

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)	Rationale & Expected Appearance
Hydroxyl (-OH)	O-H Stretch	3500 - 3200	A broad, strong peak resulting from intermolecular hydrogen bonding.[7] [8]
Alkyl C-H	C-H Stretch	2985 - 2850	Sharp, medium-to-strong peaks from the methyl and benzyl CH ₂ groups.[5]
Aromatic C-H	C-H Stretch	3100 - 3000	Weaker, sharp peaks characteristic of sp ² C-H bonds in the benzene ring.
Ester Carbonyl (C=O)	C=O Stretch	1750 - 1735	A very strong, sharp absorption, which is one of the most prominent peaks in the spectrum.[6]
Aromatic Ring	C=C Bends	1600, 1450	Medium-to-weak absorptions from the stretching of the benzene ring.
Ester/Alcohol C-O	C-O Stretch	1300 - 1000	Two or more strong, distinct peaks, confirming the ester and alcohol linkages. [3]

1.3 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

This protocol describes a standard method for obtaining a high-quality IR spectrum of a liquid sample.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Record a background spectrum to subtract atmospheric H₂O and CO₂ absorptions.
- **Sample Application:** Place a single drop of **Benzyl 2-hydroxy-2-methylpropanoate** directly onto the center of the ATR crystal.
- **Data Acquisition:** Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-650 cm⁻¹.
- **Data Processing:** The resulting spectrum is automatically background-corrected and displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

1.4 Visualization: IR Analysis Workflow

Caption: Workflow for IR spectral acquisition and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

2.1 Theoretical Framework: Probing the Nuclear Environment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. It exploits the magnetic properties of atomic nuclei (specifically ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at unique frequencies (chemical shifts) that are highly dependent on their local electronic environment.

2.2 ¹H NMR Analysis: Proton Counting and Connectivity

The ^1H NMR spectrum provides information on the number of different proton environments, the number of protons in each environment (integration), and their neighboring protons (multiplicity).

- Predicted ^1H NMR Data (400 MHz, CDCl_3 , TMS)

Label (Structure)	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment & Rationale
a	~7.35	Multiplet	5H	Aromatic Protons (C_6H_5): These protons are deshielded by the aromatic ring current.
b	~5.20	Singlet	2H	Benzylic Protons ($-OCH_2Ph$): Deshielded by the adjacent ester oxygen and the aromatic ring. It is a singlet as there are no protons on the adjacent carbon.
c	~3.50	Singlet	1H	Hydroxyl Proton ($-OH$): Chemical shift is variable and depends on concentration and solvent. It is a broad singlet that may exchange with D_2O .
d	~1.55	Singlet	6H	Methyl Protons ($-C(CH_3)_2$): These two methyl groups are chemically equivalent and have no adjacent

protons, resulting
in a single sharp
peak.^[9]

2.3 ¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to molecular symmetry, some carbons may be chemically equivalent.

- Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Label (Structure)	Chemical Shift (δ , ppm)	Assignment & Rationale
1	~176	Ester Carbonyl (C=O): Carbonyl carbons are highly deshielded and appear far downfield.[10]
2	~135	Aromatic Quaternary (C- <i>ipso</i>): The aromatic carbon attached to the benzylic group.
3, 4, 5	128.7 - 128.0	Aromatic CH Carbons (C- <i>ortho</i> , C- <i>meta</i> , C- <i>para</i>): A cluster of signals for the protonated aromatic carbons.
6	~75	Quaternary Carbon (C-OH): The carbon bearing the hydroxyl and two methyl groups.
7	~67	Benzylic Carbon (-OCH ₂ Ph): The carbon of the CH ₂ group, deshielded by the adjacent oxygen.
8	~26	Methyl Carbons (-C(CH ₃) ₂): The two methyl carbons are equivalent due to symmetry and appear upfield.[11]

2.4 Experimental Protocol: NMR Sample Preparation and Acquisition

- **Sample Preparation:** Accurately weigh ~10-20 mg of **Benzyl 2-hydroxy-2-methylpropanoate** into a clean, dry NMR tube.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[10] Cap the tube and gently invert to dissolve the sample completely.

- **Instrument Setup:** Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
- **Tuning and Shimming:** The instrument automatically tunes to the correct frequency and shims the magnetic field to ensure homogeneity.
- **Data Acquisition:** Acquire the ^1H NMR spectrum first, followed by the ^{13}C NMR spectrum. Standard pulse programs are used for both experiments.
- **Data Processing:** Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the ^1H NMR peaks.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Puzzle

3.1 Theoretical Framework: Ionization and Fragmentation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI-MS), the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion ($\text{M}^{+\bullet}$). The $\text{M}^{+\bullet}$ peak confirms the molecular weight of the compound. Excess energy causes the molecular ion to break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides crucial structural information.[\[12\]](#)

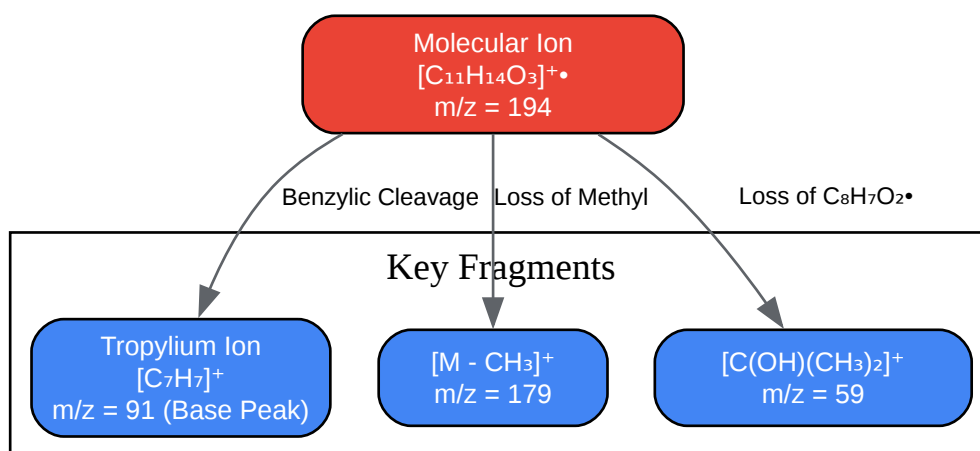
3.2 Predicted Mass Spectrum and Fragmentation Pathways

The molecular formula $\text{C}_{11}\text{H}_{14}\text{O}_3$ gives a molecular weight of 194.23 g/mol. [\[2\]](#) The high-resolution mass spectrum should confirm this exact mass.

- **Molecular Ion:** A peak at $m/z = 194$ corresponding to $[\text{C}_{11}\text{H}_{14}\text{O}_3]^{+\bullet}$.
- **Key Fragmentation Pathways:**
 - **Benzylic Cleavage:** The most favorable fragmentation is the cleavage of the C-O bond to form the highly stable benzyl cation, which rearranges to the tropylium ion. This will produce an intense base peak.[\[12\]](#)

- $[C_{11}H_{14}O_3]^+\bullet \rightarrow [C_7H_7]^+$ ($m/z = 91$, Base Peak) + $\bullet OOC-C(OH)(CH_3)_2$
- Alpha Cleavage: Cleavage of the bond adjacent to the quaternary carbon.
- $[C_{11}H_{14}O_3]^+\bullet \rightarrow [M - CH_3]^+$ ($m/z = 179$)
- Loss of the Carboxybenzyl Moiety:
 - $[C_{11}H_{14}O_3]^+\bullet \rightarrow [C(OH)(CH_3)_2]^+$ ($m/z = 59$)

3.3 Visualization: Proposed MS Fragmentation



[Click to download full resolution via product page](#)

Caption: Key fragmentation pathways for **Benzyl 2-hydroxy-2-methylpropanoate** in EI-MS.

3.4 Experimental Protocol: Electron Ionization (EI-MS)

- Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: The sample is vaporized and enters the ion source, where it is bombarded by a 70 eV electron beam.
- Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

- Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions.
- Data Output: A mass spectrum is generated, plotting ion relative abundance versus m/z .

Conclusion: A Unified Structural Verdict

The combination of IR, NMR, and MS provides an unambiguous structural confirmation of **Benzyl 2-hydroxy-2-methylpropanoate**. IR spectroscopy confirms the presence of the key hydroxyl and ester functional groups. Mass spectrometry establishes the correct molecular weight and reveals characteristic fragmentation patterns, such as the hallmark m/z 91 tropylium ion. Finally, ^1H and ^{13}C NMR spectroscopy provides the definitive atomic-level map, detailing the precise connectivity and chemical environment of every proton and carbon atom. This integrated analytical workflow represents a robust, self-validating system for structural elucidation, ensuring the highest degree of scientific integrity for research and development professionals.

References

- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [\[Link\]](#)
- Supplementary Info for RSC adv. after corrections. The Royal Society of Chemistry. [\[Link\]](#)
- IR Spectra: Acids, Alcohols, Esters. Scribd. [\[Link\]](#)
- IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. [\[Link\]](#)
- Elucidation of Some Reactions of Methyl 3-(Benzyl(2-hydroxyethyl)amino)propionate using NMR. St Andrews Research Repository. [\[Link\]](#)
- The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [\[Link\]](#)
- Benzyl 2-Hydroxy-2-Methylpropionate | CAS#:19444-23-6. Chemsrvc. [\[Link\]](#)
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [\[Link\]](#)
- Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate - ^1H NMR Spectrum. SpectraBase. [\[Link\]](#)

- CHAPTER 2 Fragmentation and Interpretation of Spectra. University of North Texas. [[Link](#)]
- proton NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [[Link](#)]
- infrared spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [[Link](#)]
- infrared spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. [[Link](#)]
- Introductory note on the ¹³C NMR spectrum of methyl propanoate. Doc Brown's Chemistry. [[Link](#)]
- Advanced Organic Chemistry: ¹³C NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [[Link](#)]
- mass spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [[Link](#)]
- Mass Spectrometry: Fragmentation. University of California, Irvine. [[Link](#)]
- Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Benzyl 2-Hydroxy-2-Methylpropionate | CAS#:19444-23-6 | Chemsrce [chemsrc.com]
- 2. Benzyl 2-Hydroxy-2-methylpropionate 97% | CAS: 19444-23-6 | AChemBlock [achemblock.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. purdue.edu [purdue.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]

- 7. infrared spectrum of 2-methylpropanoic acid $C_4H_8O_2$ $(CH_3)_2CHCOOH$ prominent wavenumbers cm^{-1} detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. infrared spectrum of methyl 2-hydroxybenzoate $C_8H_8O_3$ prominent wavenumbers cm^{-1} detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid $C_4H_8O_2$ $(CH_3)_2CHCOOH$ analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. ^{13}C nmr spectrum of methyl propanoate $C_4H_8O_2$ $CH_3CH_2COOCH_3$ analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 ^{13}C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. ^{13}C nmr spectrum of 2-methylpropanoic acid $C_4H_8O_2$ $(CH_3)_2CHCOOH$ analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 ^{13}C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. whitman.edu [whitman.edu]
- To cite this document: BenchChem. [Benzyl 2-hydroxy-2-methylpropanoate structural analysis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b176554/docs#benzyl-2-hydroxy-2-methylpropanoate-structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)